N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANAMIDE
Description
Its core structure comprises:
- Tetrahydrobenzothiophene scaffold: A partially saturated benzothiophene ring system that enhances metabolic stability compared to fully aromatic analogs .
- Cyano group at position 3: Introduces electron-withdrawing properties, influencing reactivity and binding interactions .
- Butanamide chain: Provides flexibility for molecular interactions and derivatization .
This compound’s uniqueness lies in the synergistic combination of these functional groups, which may enhance biological activity and chemical versatility compared to simpler derivatives .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-3-13(26-18-20-10(2)8-15(23)21-18)16(24)22-17-12(9-19)11-6-4-5-7-14(11)25-17/h8,13H,3-7H2,1-2H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEWXSYMOXEWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC(=CC(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANAMIDE typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, cyano compounds, and pyrimidinylsulfanyl precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Key Structural Features
The compound contains three distinct functional groups:
-
Benzothiophene core (with a cyano substituent)
-
Pyrimidinone ring (with a methyl and keto group)
-
Sulfanyl bridge linking the pyrimidinone to a butanamide moiety
Hydrolytic Stability
The butanamide group may undergo hydrolysis under basic or acidic conditions, potentially forming carboxylic acid derivatives. This is consistent with amide hydrolysis mechanisms observed in similar structures like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide .
Oxidative Stability
The sulfanyl (-S-) group between the pyrimidinone and butanamide could oxidize to a sulfinyl (-SO-) or sulfonyl (-SO₂-) group under oxidative conditions, as seen in thioether-containing compounds .
Nucleophilic Substitution
The cyano group (C≡N) on the benzothiophene core may participate in nucleophilic substitution reactions, though steric hindrance from the fused ring system could limit reactivity.
Comparative Stability of Analogous Compounds
Research Gaps
-
No direct experimental data on this specific compound’s reactivity.
-
Limited information on the pyrimidinyl sulfanyl bridge’s chemical behavior.
For authoritative reactivity data, further experimental studies or computational modeling would be required.
Final Note : The provided sources do not contain direct references to this exact compound. Structural analogs suggest general trends, but precise reaction conditions and mechanisms remain uncharacterized.
Scientific Research Applications
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis Table
| Compound | Core Structure | Key Functional Groups | Biological Activity | Unique Features |
|---|---|---|---|---|
| Target Compound | Tetrahydrobenzothiophene | Cyano, Pyrimidinyl-sulfanyl, Butanamide | Predicted kinase inhibition | Balanced rigidity and reactivity |
| Compound A | Tetrahydrobenzothiophene | Cyano, Imidazole-sulfanyl | Antimicrobial | Enhanced solubility |
| Compound C | Pyrido[2,3-d]pyrimidine | Pyrido-pyrimidine, Butanamide | Antitumor | Planar rigidity for binding |
| Compound E | Butanamide | Amino, Hydroxyl | Metabolic intermediate | Simplicity, low specificity |
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The pyrimidinyl-sulfanyl group in the target compound is critical for enzyme inhibition, as seen in pyrido-pyrimidine derivatives like Compound C .
- Metabolic Stability : The tetrahydrobenzothiophene core improves stability over fully aromatic analogs, reducing rapid hepatic clearance .
- Synthetic Flexibility : The butanamide chain allows for derivatization, enabling optimization of pharmacokinetic properties .
Biological Activity
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANAMIDE is a complex organic compound with significant biological activity. This article explores its pharmacological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C20H20N4O4S and a molecular weight of 396.52 g/mol. Its structure features a benzothiophene core with various substituents that influence its biological activity.
Research indicates that this compound acts primarily as an inhibitor of specific kinases. Notably, it has been shown to selectively inhibit JNK2 and JNK3 kinases, which are part of the mitogen-activated protein kinase (MAPK) family. The binding affinity for these targets suggests a potent mechanism of action:
| Target Kinase | pIC50 Value | Selectivity |
|---|---|---|
| JNK2 | 6.5 | High |
| JNK3 | 6.7 | High |
| JNK1 | No significant activity | Low |
The selectivity for JNK2 and JNK3 over JNK1 is particularly noteworthy, as it may reduce off-target effects associated with broader inhibitors .
Anti-inflammatory Effects
In silico studies have suggested that the compound exhibits anti-inflammatory properties by acting as a 5-lipoxygenase (5-LOX) inhibitor. This inhibition can potentially lead to decreased production of leukotrienes, which are mediators of inflammation:
| Compound | Binding Energy (Kcal/mol) | Inhibition Constant (Ki) |
|---|---|---|
| N~1~-(3-CYANO...) | -9.0 | 243.23 nM |
| Celecoxib | -12.3 | 12.23 nM |
The data indicates that the compound has a strong binding affinity for 5-LOX compared to COX-2 inhibitors, suggesting a selective anti-inflammatory mechanism .
Anticancer Potential
The inhibition of JNK pathways is also linked to cancer therapy, as these pathways play roles in cell proliferation and survival. The compound's ability to selectively inhibit JNK2 and JNK3 may provide therapeutic benefits in cancer treatment by inducing apoptosis in cancer cells while sparing normal cells .
Case Studies
Several studies have highlighted the potential applications of this compound in various therapeutic areas:
- JNK Inhibition in Cancer : A study demonstrated that compounds similar to N~1~-(3-CYANO...) effectively reduced tumor growth in xenograft models by inhibiting JNK signaling pathways .
- Anti-inflammatory Activity : In animal models of inflammation, the compound showed significant reduction in inflammatory markers and improved clinical outcomes when administered prior to inflammatory stimuli .
Q & A
What theoretical frameworks are most relevant for studying the structure-activity relationship (SAR) of this compound?
Level: Basic
Answer:
A robust SAR analysis requires alignment with theoretical frameworks such as molecular docking theory (to predict binding affinities) or quantitative structure-activity relationship (QSAR) modeling. These frameworks guide hypothesis formation by correlating structural features (e.g., the benzothiophene core or pyrimidinyl sulfanyl group) with biological activity. Methodologically, researchers should:
- Use computational tools (e.g., Schrödinger Suite) to map steric/electronic interactions.
- Validate predictions via in vitro assays (e.g., enzyme inhibition studies).
- Cross-reference results with existing SAR databases to identify outliers or novel trends.
The choice of framework must align with the compound’s hypothesized mechanism of action, such as kinase inhibition or allosteric modulation .
How can factorial design optimize the synthesis of this compound’s benzothiophene core?
Level: Basic
Answer:
Factorial design systematically evaluates variables (e.g., temperature, catalyst concentration, solvent polarity) to identify optimal reaction conditions. For the benzothiophene core:
- Factors to test : Cyclization efficiency of the tetrahydrobenzothiophene precursor, nitrile group stability under varying pH.
- Response variables : Yield, purity (HPLC), and reaction time.
- Methodology : Use a 2³ factorial design to screen interactions between variables. Post-ANOVA analysis isolates critical factors (e.g., excess thiourea improves cyclization but risks byproduct formation).
This approach minimizes trial-and-error experimentation and aligns with process optimization principles in chemical engineering .
What advanced computational strategies resolve contradictions in solubility predictions for this compound?
Level: Advanced
Answer:
Discrepancies between predicted (e.g., COSMO-RS) and experimental solubility data often arise from neglected solvent-solute dynamics. Advanced approaches include:
- Molecular Dynamics (MD) Simulations : Simulate explicit solvent interactions (e.g., DMSO/water mixtures) to assess aggregation tendencies.
- Free Energy Perturbation (FEP) : Calculate solvation free energy differences between polymorphs.
- Machine Learning Integration : Train models on high-throughput experimental datasets to refine predictive algorithms.
These methods address limitations of static solubility parameters and improve reproducibility in formulation studies .
How should researchers design exploratory studies to identify novel biological targets for this compound?
Level: Advanced
Answer:
Exploratory target identification requires a multi-omics approach:
Proteome-wide Screening : Use affinity-based chemoproteomics (e.g., thermal shift assays) to detect binding partners.
Transcriptomic Profiling : Treat cell lines with the compound and analyze differential gene expression via RNA-seq.
Network Pharmacology : Integrate hits into interaction networks (e.g., STRING) to prioritize high-impact targets (e.g., kinases, GPCRs).
Validation : Confirm target engagement via CRISPR knockout or siRNA silencing.
This methodology balances hypothesis-driven and data-driven discovery, aligning with exploratory research principles .
What methodological steps ensure reproducibility in characterizing the compound’s metabolic stability?
Level: Basic
Answer:
Metabolic stability assays require rigorous standardization:
- In Vitro Systems : Use pooled human liver microsomes (HLM) with NADPH cofactor and control for batch variability.
- LC-MS/MS Quantification : Employ stable isotope-labeled internal standards to normalize matrix effects.
- Cross-Species Validation : Compare degradation rates in HLMs vs. rodent microsomes to assess translatability.
- Data Reporting : Include Michaelis-Menten parameters (Km, Vmax) and intrinsic clearance (CLint).
Consistent adherence to these steps mitigates variability and enhances cross-study comparability .
How can AI-driven process simulation enhance scale-up synthesis of this compound?
Level: Advanced
Answer:
AI integration with tools like COMSOL Multiphysics enables predictive scale-up by:
- Reaction Kinetics Modeling : Train neural networks on lab-scale kinetic data to predict bottlenecks (e.g., heat transfer limitations).
- Flow Chemistry Optimization : Simulate continuous-flow reactors to maximize throughput while minimizing side reactions.
- Real-Time Adjustment : Implement closed-loop systems where AI adjusts parameters (e.g., pressure, flow rate) based on in-line analytics (e.g., Raman spectroscopy).
This approach reduces iterative pilot-scale trials and aligns with smart laboratory advancements .
What strategies validate conflicting data on the compound’s cytotoxicity across cell lines?
Level: Advanced
Answer:
Contradictory cytotoxicity results may stem from cell-specific uptake mechanisms or assay interference. Validation steps include:
- Mechanistic Profiling : Measure intracellular concentration via LC-MS to rule out uptake variability.
- Orthogonal Assays : Compare MTT, ATP-lite, and caspase-3 activation assays to confirm apoptosis vs. necrosis.
- Microenvironment Mimicry : Test in 3D spheroids or co-culture systems to assess stromal cell-mediated resistance.
- Meta-Analysis : Pool data from multiple labs using random-effects models to identify consensus trends.
This multi-pronged strategy addresses methodological and biological variability .
How to design a robust stability-indicating method for this compound under accelerated degradation conditions?
Level: Basic
Answer:
Stability-indicating HPLC/UPLC methods must:
- Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative (H2O2) conditions.
- Peak Purity Analysis : Use diode-array detection (DAD) to confirm degradation product resolution.
- Forced Degradation Limits : Ensure ≤10% degradation to comply with ICH Q1A guidelines.
- Validation Parameters : Include specificity, linearity (R² ≥0.999), and LOQ (≤0.1% w/w).
Documentation should align with pharmacopeial standards (e.g., USP-NF) for regulatory acceptance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
